![molecular formula C15H12ClN3O3S B5730713 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to the target molecule, typically involves the successive conversion of substituted/unsubstituted aromatic organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds are often obtained by reacting these 1,3,4-oxadiazole-2-thiols with various substituted acetamides in the presence of catalysts like DMF (N,N-dimethyl formamide) and sodium hydride (NaH) (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been elucidated using techniques such as IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and mass spectral data. These analyses confirm the presence of the 1,3,4-oxadiazole ring and its substitutions, which are crucial for the compound's chemical properties and reactivity (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various enzymes and potential antibacterial activities. Their ability to act against specific enzymes like acetylcholinesterase and their significant antibacterial activity against various bacterial strains highlight their chemical reactivity and potential applications in medicinal chemistry (Ramalingam et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by oxadiazole and chlorophenyl compounds, there is significant interest in developing new derivatives of these compounds for potential use as pharmaceuticals . Future research will likely focus on optimizing the structures of these compounds to maximize their biological activity and minimize their toxicity .
Propriétés
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-6-2-1-5-11(12)14-18-19-15(22-14)23-9-13(20)17-8-10-4-3-7-21-10/h1-7H,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNWCPMBSIDUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)
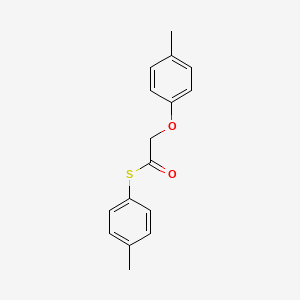
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)
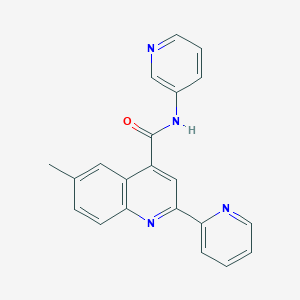
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)
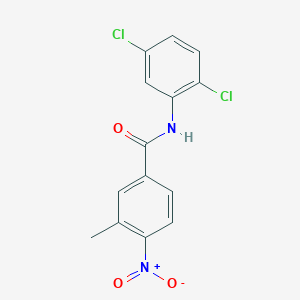
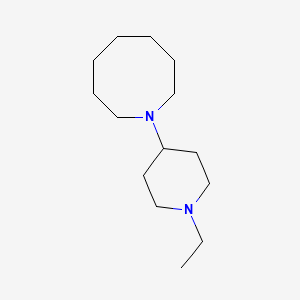
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)
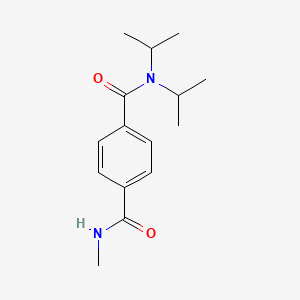
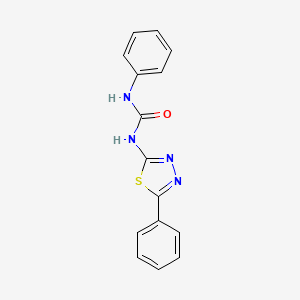
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)